molecular formula C23H29N3O5 B2988844 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-17-7

6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2988844
CAS RN: 946373-17-7
M. Wt: 427.501
InChI Key: FNCNPZUOEOSZSS-UHFFFAOYSA-N
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Description

6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Oxidizing Function

A novel study focused on the synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, revealing that certain derivatives exhibit aromatic properties with a diatropic pi-system. Significantly, these compounds, including derivatives related to the chemical structure of interest, were shown to have an autorecycling oxidation function for amines and alcohols under aerobic and photoirradiation conditions, suggesting potential applications in chemical synthesis and materials science (Mitsumoto & Nitta, 2004).

Electron Transport Layer for Polymer Solar Cells

Research on a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells highlighted the importance of the diketopyrrolopyrrole (DPP) backbone for high conductivity and electron mobility. This research indicates the potential utility of structurally related compounds in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Synthesis of Heterocycles

Another study explored the regioselective synthesis of pyrimidine annelated heterocycles, showcasing a methodology that could be adapted for the synthesis of derivatives of the compound . Such synthetic routes are crucial for creating novel compounds with potential pharmacological or material science applications (Majumdar et al., 2001).

Molecular Structure Analysis

Research on the conformations of heterocyclic perhydropyrrolobenzofurans emphasized the importance of understanding the molecular structure for potential applications in drug design and development. The study of such compounds' conformations and intermolecular interactions can inform the design of new molecules with desired biological activities (Yathirajan et al., 2006).

Coordination Chemistry

A study on the coordination mode of cyclohex-1-enylolonium cation and bridging pyridyl derivatives to rhenium(I) and (VII) revealed the complex's unusual behavior, highlighting the compound's potential in developing new coordination compounds. This research underscores the chemical versatility and potential application of related compounds in catalysis and material science (Habarurema et al., 2019).

properties

IUPAC Name

6-[2-(cyclohexen-1-yl)ethyl]-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-29-17-11-15(12-18(30-2)21(17)31-3)20-19-16(24-23(28)25-20)13-26(22(19)27)10-9-14-7-5-4-6-8-14/h7,11-12,20H,4-6,8-10,13H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCNPZUOEOSZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CCC4=CCCCC4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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